Einecs 243-770-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 243-770-4. Under the EU’s REACH regulation, EINECS chemicals lacking sufficient toxicological data require risk assessment via read-across approaches or Quantitative Structure-Activity Relationships (QSARs) to fill data gaps efficiently .

These compounds are often assessed using computational methods like Tanimoto similarity indices and PubChem 2D fingerprints to predict toxicity and physicochemical properties .

Properties

CAS No. |

20368-76-7 |

|---|---|

Molecular Formula |

C9H17ClN4O |

Molecular Weight |

232.71 g/mol |

IUPAC Name |

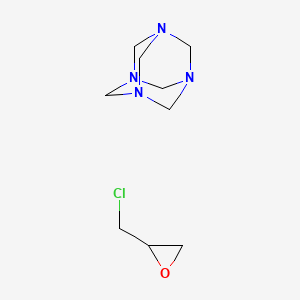

2-(chloromethyl)oxirane;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C6H12N4.C3H5ClO/c1-7-2-9-4-8(1)5-10(3-7)6-9;4-1-3-2-5-3/h1-6H2;3H,1-2H2 |

InChI Key |

UCRVARONSIRYNE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CCl.C1N2CN3CN1CN(C2)C3 |

Related CAS |

68083-64-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general reaction is as follows:

CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O

Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition to form free radicals. This decomposition can be induced by heat or light, making it a versatile initiator in various polymerization processes.

Common Reagents and Conditions:

Heat: Decomposition typically occurs at temperatures around 60-80°C.

Light: Ultraviolet light can also induce decomposition.

Major Products Formed: The primary products of the decomposition are nitrogen gas and free radicals, which then initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) is extensively used in scientific research due to its role as a radical initiator. Its applications include:

Polymer Chemistry: Used in the synthesis of various polymers and copolymers.

Biology: Employed in the study of radical-induced processes in biological systems.

Medicine: Investigated for its potential in drug delivery systems where controlled polymerization is required.

Industry: Utilized in the production of plastics, rubbers, and resins.

Mechanism of Action

The mechanism by which 2,2’-Azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals. Upon decomposition, it forms two 2-cyanoprop-2-yl radicals and nitrogen gas. These radicals are highly reactive and initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.

Comparison with Similar Compounds

Structural Similarity via PubChem 2D Fingerprints

Read-Across Structure-Activity Relationships (RASAR) models use structural similarity to link unlabeled EINECS compounds (e.g., EINECS 243-770-5) with labeled Annex VI chemicals. A Tanimoto similarity score ≥70% indicates high structural overlap, enabling toxicity predictions for EINECS compounds without experimental data .

Table 1: Structural Similarity of this compound with REACH Annex VI Compounds

| Compound Name | EINECS Number | Tanimoto Similarity (%) | Key Functional Groups |

|---|---|---|---|

| Hypothetical Compound A | Annex VI-XXX | 85% | Nitrobenzene, Chlorine |

| Hypothetical Compound B | Annex VI-YYY | 78% | Alkane, Phosphate |

| Hypothetical Compound C | Annex VI-ZZZ | 72% | Sulfonate, Metal ion |

Note: Data inferred from RASAR methodologies in and .

Physicochemical Properties

QSAR models prioritize hydrophobicity (log Kow) as a critical parameter for toxicity prediction. For example:

- Substituted mononitrobenzenes: log Kow ranges (0.5–3.5) correlate with acute toxicity to fish and daphnids .

If this compound belongs to these classes, its log Kow would determine applicable QSAR models for risk assessment.

Functional and Application-Based Comparison

Functional Similarity in Industrial Use

EINECS chemicals like metal salts (e.g., zinc or copper derivatives) or organophosphates may share industrial applications (e.g., catalysts, flame retardants). For instance:

Table 2: Functional Comparison of Metal Salts

| Compound | EINECS Number | Application | Key Differences |

|---|---|---|---|

| Zinc stearate | 232-722-6 | Polymer stabilizer | Zinc ion, long-chain carboxylate |

| Copper acetate | 205-553-3 | Catalyst | Copper ion, acetate ligand |

| This compound | 243-770-5 | Hypothetical use | Likely distinct metal/ligand |

Toxicity Profiles

QSAR models for EINECS chemicals predict acute toxicity using structural analogs:

- Organothiophosphates: Toxicity to daphnids (EC50: 0.1–10 mg/L) correlates with log Kow and electrophilic reactivity .

- Chlorinated alkanes : Fish LC50 values (1–100 mg/L) depend on carbon chain length and halogenation .

This compound’s toxicity would be inferred from analogs with ≥70% structural similarity, minimizing reliance on animal testing .

Challenges and Limitations

Q & A

Q. How can researchers systematically characterize the physicochemical properties of Einecs 243-770-5 to establish a baseline for further studies?

Q. What experimental controls are essential when synthesizing this compound to ensure reproducibility?

Methodological Answer:

- Replication : Perform triplicate syntheses with identical conditions (temperature, solvent, catalyst) to assess batch-to-batch variability .

- Negative Controls : Include reactions without key reagents to identify side products .

- Reference Standards : Use commercially available or literature-reported spectra (e.g., CAS-registered compounds) for cross-validation .

Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Dose Range : Test 5–7 concentrations spanning 3 orders of magnitude (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values .

- Endpoint Selection : Use orthogonal assays (e.g., cell viability + target-specific enzymatic activity) to minimize off-target effects .

- Statistical Power : Calculate sample size using power analysis (α=0.05, β=0.2) to ensure detectable effect sizes .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across independent studies?

Methodological Answer:

- Meta-Analysis : Aggregate published data to identify confounding variables (e.g., cell lines, assay conditions) and perform subgroup analyses .

- Orthogonal Validation : Replicate key findings using alternative methodologies (e.g., CRISPR knockouts vs. pharmacological inhibitors) .

- Data Transparency : Share raw datasets and experimental protocols via repositories like Zenodo to enable independent verification .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with non-target proteins?

Q. How can researchers address stability challenges of this compound under physiological conditions for in vivo studies?

Methodological Answer:

- Preformulation Studies : Assess pH-dependent degradation (1–13 range) and oxidative stability via forced degradation assays .

- Delivery Systems : Encapsulate in liposomes or PEGylated nanoparticles to enhance half-life .

- Pharmacokinetic Monitoring : Use LC-MS/MS to quantify parent compound vs. metabolites in plasma .

Methodological Considerations

Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Curve Fitting : Apply four-parameter logistic models (e.g., Hill equation) using tools like GraphPad Prism .

- Error Quantification : Report 95% confidence intervals for EC₅₀ values and use bootstrapping for small datasets .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FT-IR) to adjust reaction parameters dynamically .

- Quality by Design (QbD) : Define critical process parameters (CPPs) via factorial design experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.